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Compound of Interest

Compound Name: 5-Nitro BAPTA

Cat. No.: B12402225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-NitroBAPTA is a photolabile calcium chelator, commonly referred to as a "caged calcium"

compound. It serves as a powerful tool in fluorescence microscopy for the precise temporal and

spatial control of intracellular calcium concentration. In its "caged" state, 5-NitroBAPTA exhibits

a high affinity for calcium ions, effectively buffering intracellular calcium to resting levels. Upon

photolysis with ultraviolet (UV) light, the molecule undergoes a conformational change that

dramatically reduces its affinity for calcium, leading to a rapid and localized release of calcium

ions. This "uncaging" technique allows researchers to mimic and study a wide array of

physiological processes that are triggered by transient increases in intracellular calcium.

These application notes provide a comprehensive overview of the use of 5-NitroBAPTA in

fluorescence microscopy, including its physicochemical properties, detailed experimental

protocols, and examples of its application in studying calcium signaling pathways.

Physicochemical Properties and Uncaging
Characteristics
The utility of 5-NitroBAPTA lies in the significant change in its affinity for calcium upon

photolysis. While specific values for 5-NitroBAPTA can vary slightly between manufacturers
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and experimental conditions, the following table summarizes its key properties, with data from

the closely related compound nitr-5 provided for reference.

Property
Value (Before
Photolysis)

Value (After
Photolysis)

Reference

Ca²⁺ Dissociation

Constant (Kd)
~145 nM ~6.3 µM [1]

Quantum Yield (Φ) ~0.01 - 0.04 N/A [1]

Optimal Excitation

Wavelength for

Uncaging

350 - 360 nm N/A

Solubility Soluble in DMSO N/A

Note: The quantum yield represents the efficiency of the photorelease process. A lower

quantum yield necessitates a higher light intensity or longer exposure to achieve significant

uncaging.

Experimental Protocols
I. Cell Loading with 5-NitroBAPTA-AM
The acetoxymethyl (AM) ester form of 5-NitroBAPTA is a membrane-permeant version of the

molecule that allows for straightforward loading into live cells. Once inside the cell, ubiquitous

intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant 5-

NitroBAPTA in the cytoplasm.

Materials:

5-NitroBAPTA-AM (stored desiccated at -20°C)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
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Adherent cells cultured on glass-bottom dishes or coverslips

Protocol:

Prepare Stock Solution: Dissolve 5-NitroBAPTA-AM in anhydrous DMSO to a stock

concentration of 1-10 mM.

Prepare Loading Solution:

For a final loading concentration of 5 µM, dilute the 5-NitroBAPTA-AM stock solution into

HBSS.

To aid in the dispersion of the hydrophobic AM ester in the aqueous buffer, first mix the

required volume of the stock solution with an equal volume of 20% Pluronic F-127.

Vortex the mixture thoroughly before diluting it into the final volume of HBSS. The final

concentration of Pluronic F-127 should be around 0.02-0.04%.

Cell Loading:

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

Replace the HBSS with the prepared loading solution containing 5-NitroBAPTA-AM.

Incubate the cells at room temperature or 37°C for 30-60 minutes. The optimal loading

time and temperature should be determined empirically for each cell type.

Washing and De-esterification:

After incubation, wash the cells two to three times with pre-warmed HBSS to remove

extracellular 5-NitroBAPTA-AM.

Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-

esterification of the AM ester by intracellular esterases.

Co-loading with a Calcium Indicator (Optional but Recommended): To visualize the calcium

increase upon uncaging, cells should be co-loaded with a fluorescent calcium indicator such

as Fura-2 AM, Fluo-4 AM, or Rhod-2 AM. This can be done simultaneously with the 5-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NitroBAPTA-AM loading or as a subsequent step. Follow the specific loading protocol for the

chosen indicator.

II. Calcium Uncaging and Fluorescence Imaging
Equipment:

Inverted fluorescence microscope equipped with a UV light source (e.g., mercury or xenon

arc lamp, or a UV laser).

Objective lens with high numerical aperture (NA) suitable for UV transmission.

High-speed camera for capturing fluorescence changes.

Software for controlling the light source and image acquisition.

Protocol:

Microscope Setup:

Place the dish or coverslip with the loaded cells on the microscope stage.

Identify the cells of interest using brightfield or fluorescence from the co-loaded calcium

indicator.

Baseline Fluorescence Measurement:

Before uncaging, acquire a series of images to establish the baseline fluorescence of the

calcium indicator. This is crucial for quantifying the change in calcium concentration.

Photolysis (Uncaging):

Focus the UV light source onto the desired region of the cell. The size of the uncaging

area can be controlled using an aperture or by the focused laser spot.

Deliver a brief pulse of UV light (typically in the range of milliseconds to seconds). The

duration and intensity of the UV pulse will determine the amount of calcium released and

should be optimized for the specific experiment to avoid photodamage.
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Image Acquisition:

Immediately following the UV flash, acquire a rapid time-series of fluorescence images of

the calcium indicator to capture the resulting calcium transient.

Data Analysis:

Measure the change in fluorescence intensity of the calcium indicator in the region of

interest before and after uncaging.

The change in fluorescence can be converted to calcium concentration if the indicator has

been calibrated.

Signaling Pathways and Experimental Workflows
Calcium-Induced Calcium Release (CICR)
A common application of 5-NitroBAPTA is to trigger and study Calcium-Induced Calcium

Release (CICR), a fundamental signaling mechanism where a small initial influx of calcium

triggers a much larger release of calcium from intracellular stores like the endoplasmic

reticulum (ER).

Caption: Calcium-Induced Calcium Release (CICR) initiated by 5-NitroBAPTA uncaging.

Experimental Workflow for a Calcium Uncaging
Experiment
The following diagram outlines the typical workflow for conducting a calcium uncaging

experiment using 5-NitroBAPTA.

Caption: General workflow for a calcium uncaging experiment.

Applications in Research and Drug Development
Neuroscience: Investigating the role of calcium in synaptic transmission, plasticity, and

excitotoxicity.[1]
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Cardiovascular Research: Studying excitation-contraction coupling in cardiomyocytes and

calcium signaling in vascular smooth muscle.

Drug Discovery: Screening for compounds that modulate calcium signaling pathways by

observing their effects on uncaging-induced calcium transients.

Cell Biology: Elucidating the downstream effects of calcium signals on various cellular

processes, such as gene expression, cell motility, and apoptosis.

Troubleshooting and Considerations
Photodamage: Excessive UV exposure can be toxic to cells. Use the lowest effective light

intensity and duration for uncaging.

Incomplete De-esterification: Incomplete cleavage of the AM esters can lead to

compartmentalization of the dye in organelles and poor cytoplasmic loading. Ensure

adequate de-esterification time.

Indicator Buffering: The presence of both 5-NitroBAPTA and a calcium indicator will increase

the calcium buffering capacity of the cell, which may alter the kinetics of the observed

calcium signals.

Calibration: For quantitative measurements of calcium concentration, the fluorescent

indicator should be calibrated in situ.

By providing precise control over intracellular calcium, 5-NitroBAPTA is an invaluable tool for

dissecting the complex roles of calcium in cellular physiology and pathology. Careful

optimization of loading and uncaging parameters is essential for obtaining reliable and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12402225#application-of-5-nitro-bapta-in-
fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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